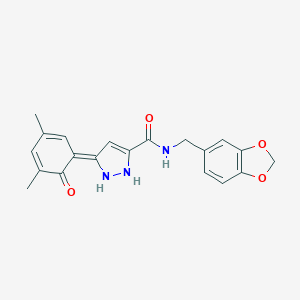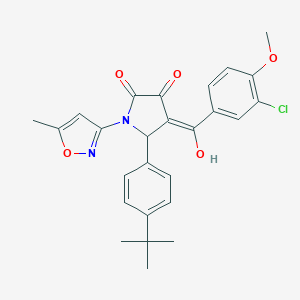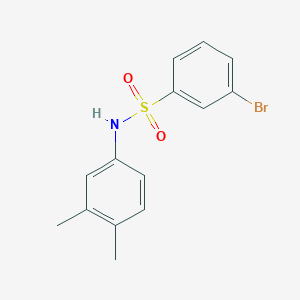![molecular formula C19H14FN7O2 B265794 8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly referred to as "Cyclen," is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Cyclen contains a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for research and development.
Mécanisme D'action
Cyclen's mechanism of action is complex and not yet fully understood. However, it is known that Cyclen can interact with various biological systems, including enzymes, receptors, and DNA. Cyclen's ability to interact with these systems makes it a valuable tool for studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
Cyclen has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of enzymes, the modulation of receptor activity, and the binding to DNA. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for studying the biochemical and physiological effects of various compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclen has several advantages and limitations for use in lab experiments. One of the main advantages of Cyclen is its ability to interact with biological systems in a specific way, making it a valuable tool for studying the mechanisms of various biological processes. However, Cyclen's complex structure can make it difficult to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research involving Cyclen. One potential area of research is the development of new drugs that utilize Cyclen's unique structure. Another potential area of research is the study of Cyclen's interactions with various biological systems, including enzymes, receptors, and DNA. Additionally, further research is needed to fully understand Cyclen's mechanism of action and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of Cyclen is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing Cyclen is the "Pictet-Spengler" reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. This reaction results in the formation of a cyclic imine, which can be further modified to produce Cyclen.
Applications De Recherche Scientifique
Cyclen has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research involving Cyclen is in the development of new drugs. Cyclen's unique structure allows it to interact with biological systems in a specific way, making it a valuable tool for drug discovery and development.
Propriétés
Nom du produit |
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Formule moléculaire |
C19H14FN7O2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-8-4-10(5-9-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-2-6-12(20)7-3-11/h2-9,17,25-26H,1H3 |
Clé InChI |
CHFCDXGYNKJUBE-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)


![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)



![4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)
![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265779.png)